molecular formula C16H15N3O B2821265 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide CAS No. 483359-14-4

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide

Cat. No. B2821265
CAS RN: 483359-14-4
M. Wt: 265.316
InChI Key: ZMPVMQWYAKSHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide, also known as 2-cyano-3-pyridin-4-ylpropanamide, is a synthetic compound that has many potential applications in the field of science and technology. It is a white crystalline solid with a melting point of 107-109°C and a boiling point of 270-273°C. It is soluble in water, ethanol, and methanol. This compound is used as an intermediate in the synthesis of various compounds, such as pharmaceuticals, dyes, and pesticides.

Scientific Research Applications

Antiulcer Agents

Research into compounds structurally related to "2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide" includes the investigation of antiulcer agents, specifically gastric antisecretory and cytoprotective properties. Studies have identified compounds with pharmacological profiles akin to known antiulcer agents, exploring the structure-activity relationships and metabolic pathways, including metabolism to thiocyanate anion, which highlights the complex pharmacodynamics involved in their therapeutic action (Kaminski et al., 1987).

Antimicrobial and Antioxidant Activity

Further research has been conducted on compounds resulting from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, showing unexpected products with moderate antifungal activity. This suggests potential applications in antibacterial and antifungal domains, with some compounds exhibiting significant activity against Cryptococcus neoformans, a pathogen responsible for fungal infections (Rusnac et al., 2020).

Cancer Research

The exploration into the anticancer potential of structurally similar compounds has been significant. For instance, MGCD0103, a compound with resemblance in its functional groups, has been described as an isotype-selective histone deacetylase (HDAC) inhibitor with submicromolar potency in vitro. It demonstrates considerable promise as an anticancer drug, highlighting the role of similar compounds in oncology (Zhou et al., 2008).

Herbicidal Activity

Compounds with the cyanoacrylate and substituted pyridine structure have been synthesized as herbicidal agents, particularly targeting photosystem II (PSII) electron transport. Their application offers a path for developing selective herbicides with minimal environmental impact, demonstrating efficacy even at lower doses (Wang et al., 2003).

Synthesis and Structural Analysis

Considerable effort has been dedicated to synthesizing and characterizing new compounds with similar structural frameworks. This includes the development of novel synthetic pathways and elucidation of their crystal structures, providing insights into their chemical behavior and potential applications across various fields of science and medicine (Muralisankar et al., 2016).

properties

IUPAC Name

2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-4-2-3-5-15(12)19-16(20)14(11-17)10-13-6-8-18-9-7-13/h2-9,14H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPVMQWYAKSHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.